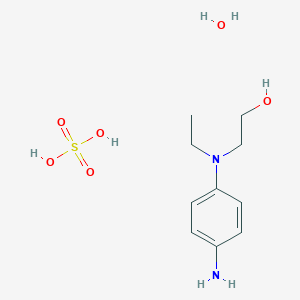

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound with the molecular formula C10H16N2O.H2SO4.H2O. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role in color development processes, particularly in photographic and imaging industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate typically involves the reaction of p-phenylenediamine with ethylene oxide and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Reaction of p-phenylenediamine with ethylene oxide: This step involves the addition of ethylene oxide to p-phenylenediamine, resulting in the formation of N-(2-hydroxyethyl)-p-phenylenediamine.

Reaction with ethylamine: The intermediate product is then reacted with ethylamine to form N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine.

Sulfonation: The final step involves the addition of sulfuric acid to form the sulfate salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction pathways but with optimized conditions for higher yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Oxidative Hair Dye

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is classified as an oxidative hair dye under the European Cosmetics Directive (76/768/EEC). It is included in Annex III, which regulates substances that may be used in cosmetic products. The compound acts as a precursor in the formation of dyes through oxidation reactions when combined with hydrogen peroxide .

Safety and Efficacy Studies

Numerous studies have been conducted to assess the safety profile of this compound. For instance, a patch test involving 216 patients indicated that while some individuals exhibited contact dermatitis reactions, the overall incidence was relatively low . Furthermore, toxicological assessments have established that the compound has a low acute toxicity profile, with an LD50 value estimated at 427 mg/kg in rat studies .

Industrial Applications

Color Photography

Historically, derivatives of p-phenylenediamine compounds, including this compound, have been utilized as developer substances in color photography. These compounds facilitate the formation of azo dyes, which are crucial for producing vivid colors in photographic processes .

Dye Intermediate Production

The compound serves as an intermediate in synthesizing various azo dyes. Azo dyes are widely used in textiles and other industries due to their vibrant colors and stability. The synthesis process often involves nitrosation followed by hydrogenation, which allows for high yields and purity of the final products .

Toxicological Studies

Regulatory Assessments

Toxicological evaluations have been pivotal in determining the safe use of this compound. The Scientific Committee on Consumer Products (SCCP) has reviewed multiple studies assessing dermal absorption and potential carcinogenicity. Findings suggest that while some adverse effects were noted at high doses, the compound does not exhibit significant carcinogenic properties under typical usage conditions .

Case Studies on Dermal Reactions

In a clinical setting, patch tests demonstrated varying degrees of skin irritation among users exposed to formulations containing this compound. The results highlighted the necessity for careful formulation to minimize allergic reactions while maintaining dye efficacy .

Table: Summary of Key Research Findings

Wirkmechanismus

The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate involves its interaction with various molecular targets. In color development processes, it acts as a reducing agent, facilitating the reduction of silver halides to metallic silver. This process is crucial in photographic imaging, where the compound helps in the formation of visible images.

Vergleich Mit ähnlichen Verbindungen

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate can be compared with other similar compounds, such as:

N-ethyl-N-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine sulfate: Similar in structure but with a methyl group substitution, affecting its reactivity and applications.

N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide: Contains a perfluorinated chain, making it more hydrophobic and suitable for different industrial applications.

Uniqueness

The uniqueness of this compound lies in its balanced hydrophilic and hydrophobic properties, making it versatile for various applications in both aqueous and non-aqueous environments.

Biologische Aktivität

N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate monohydrate is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H20N2O6S

- Molecular Weight : 296.34 g/mol

- CAS Number : 143174-03-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Interaction : The compound may modulate enzyme activities, influencing metabolic pathways.

- Receptor Binding : It can bind to specific receptors, potentially altering cellular signaling processes.

Cytotoxicity and Toxicological Studies

Several studies have investigated the cytotoxic effects of this compound:

- Acute Toxicity : In a study involving Wistar rats, the compound was administered at various doses. The LD50 was determined to be approximately 427 mg/kg, indicating moderate toxicity. Clinical signs included mild tremors and reduced fecal output, especially at higher doses .

- Chronic Exposure : Long-term studies showed no significant carcinogenic effects. In a dietary study over 104 weeks, no treatment-related clinical signs were observed, suggesting a low risk of chronic toxicity .

- Skin Irritation : Dermal application tests revealed slight skin irritation in guinea pigs, indicating that while the compound may cause irritation, it does not lead to severe adverse effects under controlled conditions .

Case Studies

- Hair Dye Applications : N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate is often used in oxidative hair coloring products. A study found that it does not exhibit significant carcinogenic properties when used at recommended concentrations .

- Cellular Studies : Research using fluorescence microscopy demonstrated that the compound could induce oxidative stress in cultured cells, highlighting its potential as an antioxidant or pro-oxidant depending on the context .

Comparative Analysis with Similar Compounds

| Compound Name | LD50 (mg/kg) | Primary Use |

|---|---|---|

| N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate | 427 | Hair dye formulation |

| N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate | 150 | Hair dye formulation |

| Hydroxyethyl-p-phenylenediamine sulfate | 90 | Hair dye formulation |

Eigenschaften

IUPAC Name |

2-(4-amino-N-ethylanilino)ethanol;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.H2O4S.H2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;1-5(2,3)4;/h3-6,13H,2,7-8,11H2,1H3;(H2,1,2,3,4);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUISMDQQFGXRKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N.O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.